Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole]
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Overview
Description
Hexahydrospiro[cyclobutane-1,3’-furo[3,4-b]pyrrole] is a complex organic compound characterized by a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydrospiro[cyclobutane-1,3’-furo[3,4-b]pyrrole] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of Hexahydrospiro[cyclobutane-1,3’-furo[3,4-b]pyrrole] may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and automated systems to maintain consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Hexahydrospiro[cyclobutane-1,3’-furo[3,4-b]pyrrole] undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
The reactions involving Hexahydrospiro[cyclobutane-1,3’-furo[3,4-b]pyrrole] often require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Hexahydrospiro[cyclobutane-1,3’-furo[3,4-b]pyrrole] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Hexahydrospiro[cyclobutane-1,3’-furo[3,4-b]pyrrole] involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, in medicinal applications, the compound may bind to enzymes or receptors, altering their activity and resulting in therapeutic outcomes .
Comparison with Similar Compounds
Hexahydrospiro[cyclobutane-1,3’-furo[3,4-b]pyrrole] can be compared with other spirocyclic compounds, such as:
- Spiro[cyclopentane-1,3’-oxindole]
- Spiro[cyclohexane-1,3’-pyrrolidine]
- Spiro[cyclobutane-1,3’-pyrrolidine]
These compounds share similar structural features but differ in their chemical properties and applications.
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
spiro[1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-3,1'-cyclobutane] |
InChI |
InChI=1S/C9H15NO/c1-2-9(3-1)6-10-8-5-11-4-7(8)9/h7-8,10H,1-6H2 |
InChI Key |
HSHQTJIPOQZBLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNC3C2COC3 |
Origin of Product |
United States |
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